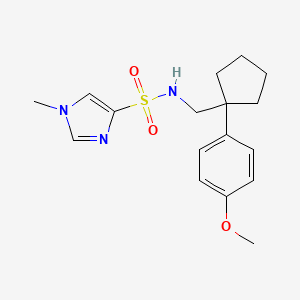
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a cyclopentyl group, a methoxyphenyl group, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The sulfonamide group is likely to contribute to the polarity of the molecule.Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases. They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various groups on the imidazole ring. In general, sulfonamides tend to be crystalline solids that are slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Drug Metabolism
One study focused on the application of biocatalysis to drug metabolism, specifically on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator using Actinoplanes missouriensis. This approach demonstrates the microbial-based surrogate biocatalytic system's ability to produce significant amounts of the mammalian metabolites of LY451395, a potent and highly selective potentiator of AMPA receptors, facilitating the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Antimicrobial and Antitubercular Agents
Another area of interest is the development of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives as antimicrobial and antitubercular agents. These compounds were synthesized and characterized, showing significant activity against Mycobacterium tuberculosis H37Rv strain. The study highlights the potential of these compounds as effective treatments against bacterial and fungal infections, including resistant strains of tuberculosis (Ranjith et al., 2014).
Sulfonamide-Based Schiff Base Ligands
Research into sulfonamide-based Schiff base ligands synthesized and coordinated with transition metals like V, Fe, Co, Ni, Cu, and Zn has been conducted. These compounds exhibited significant bioactivity, which enhanced upon chelation due to the charge transfer from metal to ligand, demonstrating their potential as potent drugs. The study includes spectral, antimicrobial, drug likeness, and DFT analysis, providing a comprehensive understanding of these compounds' properties and applications (Hassan et al., 2021).
Sulfonamide Moiety as Anticonvulsant Agents
Furthermore, the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant activity has been explored. This research led to the identification of compounds with significant protection against picrotoxin-induced convulsion, with one compound showing 100% protection, indicating the therapeutic potential of these sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20-11-16(18-13-20)24(21,22)19-12-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11,13,19H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONGWQQOKCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

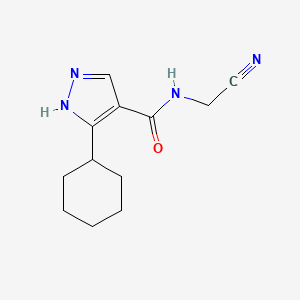
![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
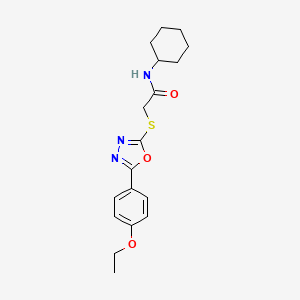
![[11]Cycloparaphenylene](/img/structure/B2422374.png)
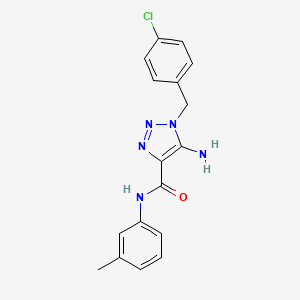
![N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2422379.png)
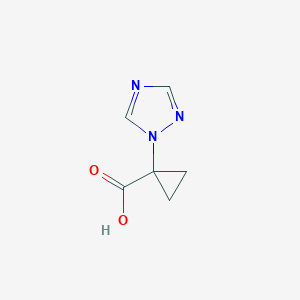
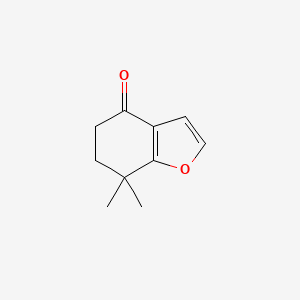
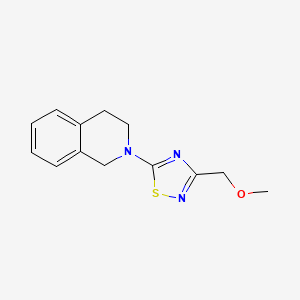
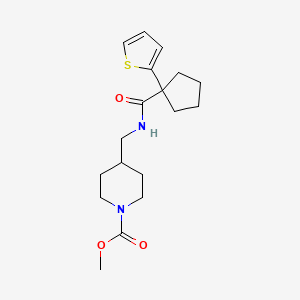
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)